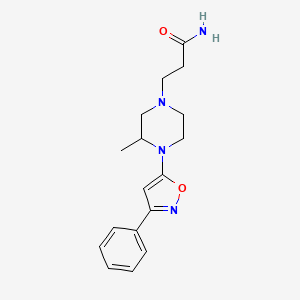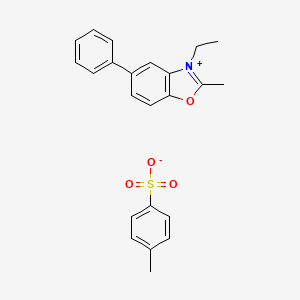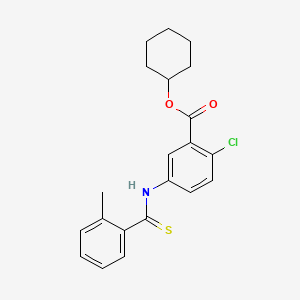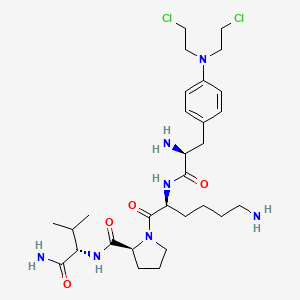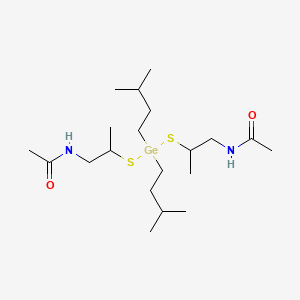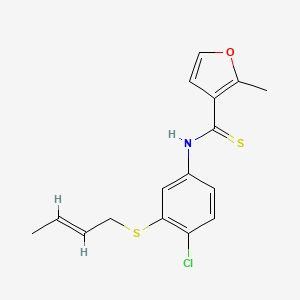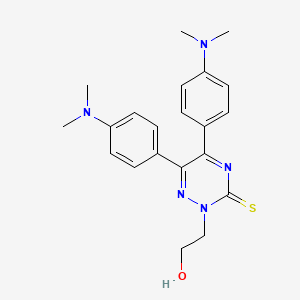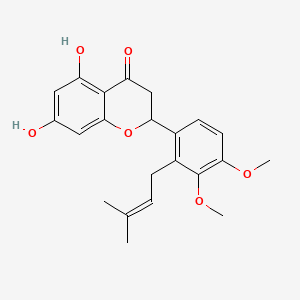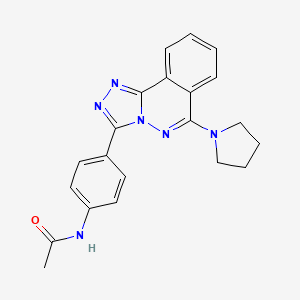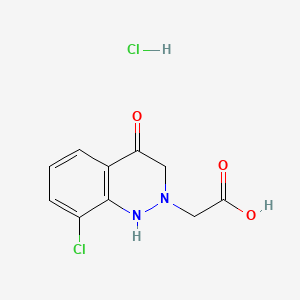
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride is a synthetic organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a chloro substituent and a monohydrochloride salt form, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and ortho-substituted benzenes.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro substituent.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions or by introducing acetic acid derivatives.
Formation of the Monohydrochloride Salt: The final step involves the reaction with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound without additional substituents.
8-Chlorocinnoline: Similar structure but without the acetic acid moiety.
Cinnoline-4-oxo: Lacks the chloro substituent and acetic acid moiety.
Uniqueness
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride is unique due to the combination of its chloro substituent, acetic acid moiety, and monohydrochloride salt form. These features can influence its chemical reactivity, solubility, and potential biological activity, distinguishing it from other cinnoline derivatives.
Properties
CAS No. |
158631-60-8 |
|---|---|
Molecular Formula |
C10H10Cl2N2O3 |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
2-(8-chloro-4-oxo-1,3-dihydrocinnolin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O3.ClH/c11-7-3-1-2-6-8(14)4-13(5-9(15)16)12-10(6)7;/h1-3,12H,4-5H2,(H,15,16);1H |
InChI Key |
JZJSRBKUSRRVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C(=CC=C2)Cl)NN1CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


